An In-Depth Technical Guide to (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine: Synthesis, Characterization, and Pharmacological Potential
An In-Depth Technical Guide to (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine: Synthesis, Characterization, and Pharmacological Potential
This guide provides a comprehensive technical overview of (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine, a chiral organic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to offer a robust scientific profile. It is intended for researchers, scientists, and professionals in the field of drug discovery.
Introduction and Chemical Identity
(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine belongs to the class of substituted aminotetralins, a scaffold that is a core component of numerous neurologically active agents. The presence of a chlorine atom on the aromatic ring and a chiral amine center at the 1-position makes it a valuable building block for creating structurally diverse and stereospecific molecules. The "1R" designation specifies the absolute stereochemistry at the first carbon of the tetralin ring system.
Physicochemical Properties
The physicochemical properties of (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine can be estimated based on its parent compound and the known effects of chlorination on aromatic systems. The introduction of a chlorine atom is expected to increase the molecular weight, boiling point, and density, while potentially decreasing water solubility.
| Property | Estimated Value for (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine | Reference Data: (1R)-1,2,3,4-tetrahydronaphthylamine |
| Molecular Formula | C₁₀H₁₂ClN | C₁₀H₁₃N |
| Molecular Weight | 181.66 g/mol | 147.22 g/mol |
| Appearance | Likely a pale yellow to colorless liquid or low-melting solid | Colorless to light yellow clear liquid[1] |
| Boiling Point | > 250 °C | ~250 °C[2] |
| Density | > 1.0 g/mL | ~1.002 g/mL at 25 °C[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Soluble in water (6.91g/L at 25°C)[1] |
| pKa | ~9.2 (estimated) | 9.39 ± 0.20 (Predicted)[1] |
Synthesis and Manufacturing
A practical synthetic route to (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine can be proposed in a multi-step process, commencing with the synthesis of the key intermediate, 7-Chloro-1-tetralone, followed by reductive amination and subsequent chiral resolution.
Synthesis of 7-Chloro-1-tetralone
The synthesis of 7-Chloro-1-tetralone can be achieved via an intramolecular Friedel-Crafts acylation of 4-(4-chlorophenyl)butyric acid.[2] This method is efficient and scalable.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, place polyphosphoric acid (PPA) and heat to 90°C.
-
Addition of Starting Material: Slowly add 4-(4-chlorophenyl)butyric acid in portions to the heated PPA.
-
Reaction: Stir the mixture at 90°C for a designated time to ensure complete cyclization.
-
Quenching: Cool the reaction mixture and carefully quench with ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Workup: Wash the organic layer with a basic solution (e.g., 1N NaOH) and then with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography to yield 7-Chloro-1-tetralone.[2]
Reductive Amination of 7-Chloro-1-tetralone
The resulting 7-Chloro-1-tetralone can be converted to the racemic 7-Chloro-1,2,3,4-tetrahydronaphthylamine via reductive amination.[3] This reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine.
Experimental Protocol:
-
Imine Formation: Dissolve 7-Chloro-1-tetralone in a suitable solvent (e.g., methanol) and add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Reduction: To the solution containing the in-situ formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] These reagents are selective for the imine in the presence of the ketone.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Quench the reaction carefully with an acidic solution, then basify to protonate the amine.
-
Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography to obtain racemic 7-Chloro-1,2,3,4-tetrahydronaphthylamine.
Chiral Resolution
The final step to obtain the desired (1R)-enantiomer is chiral resolution of the racemic amine.[4] This is commonly achieved by forming diastereomeric salts with a chiral acid.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic 7-Chloro-1,2,3,4-tetrahydronaphthylamine in a suitable solvent and add a chiral resolving agent, such as a derivative of tartaric acid or a chiral sulfonic acid.
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers will lead to the preferential crystallization of one.
-
Isolation: Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base to liberate the enantiomerically pure (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine.
-
Purity Analysis: The enantiomeric excess can be determined by chiral HPLC.[5]
Caption: Proposed synthetic workflow for (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine.
Structural Elucidation
The structure of (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine can be unequivocally confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the chloro- and amino-substituted tetralin ring. The aliphatic protons of the tetralin core will appear as multiplets in the upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique carbon signals, with the chemical shifts of the aromatic carbons being influenced by the chlorine substituent.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (181.66 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and C-Cl stretching in the fingerprint region.[6]
-
Chiroptical Methods: Circular dichroism (CD) spectroscopy can be used to confirm the absolute stereochemistry of the (1R)-enantiomer.[5]
Pharmacological Profile and Applications in Drug Discovery
Substituted aminotetralins are a well-established class of compounds with significant activity on monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[7] The introduction of a chlorine atom can significantly modulate the pharmacological profile of a molecule, often enhancing its potency, altering its selectivity, or affecting its metabolic stability.[8]
Potential Mechanism of Action
Based on the structure of (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine, it is hypothesized to act as a monoamine releasing agent or a reuptake inhibitor.[9] Its structural similarity to compounds like para-chloroamphetamine (PCA), a known serotonin-releasing agent, suggests a potential interaction with the serotonin transporter (SERT).[10] The stereochemistry at the 1-position is crucial for its interaction with biological targets and can confer selectivity for different monoamine transporters.
Caption: Hypothesized mechanism of action for (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine.
Applications in Research and Drug Development
(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine is a valuable tool for:
-
Lead Optimization: As a chiral building block, it can be used in the synthesis of more complex molecules with potential therapeutic applications, particularly for central nervous system disorders.
-
Structure-Activity Relationship (SAR) Studies: The compound can be used in SAR studies to understand how the 7-chloro substitution and the (1R)-stereochemistry influence the binding affinity and functional activity at various monoamine transporters and receptors.
-
Development of Novel Therapeutics: The aminotetralin scaffold is present in drugs for depression, anxiety, and other neurological conditions. This particular derivative could serve as a starting point for the development of new chemical entities with improved efficacy and safety profiles.
Safety and Handling
While specific toxicity data for (1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine is not available, related aminotetralins are classified as harmful if swallowed and can cause severe skin burns and eye damage.[11] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine is a chiral synthetic building block with significant potential in the field of medicinal chemistry. Although detailed experimental data for this specific molecule is sparse, a comprehensive understanding of its properties, synthesis, and potential pharmacological profile can be extrapolated from established chemical principles and data on analogous compounds. This guide provides a foundational framework for researchers and scientists working with this and related molecules in the pursuit of novel therapeutics.
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